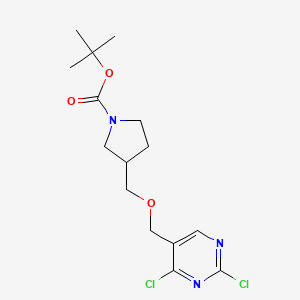
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl ester group, and a dichloropyrimidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester. This intermediate is then reacted with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dichloropyrimidine moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Dess-Martin periodinane
Reducing Agents: Sodium borohydride
Solvents: Dichloromethane, methanol
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives and pyrimidine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring, a tert-butyl ester group, and a dichloropyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Biological Activity
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex molecular structure, which includes a pyrrolidine ring, a methoxy group attached to a dichloropyrimidine moiety, and a tert-butyl ester functional group. Its molecular formula is C15H21Cl2N3O3 with a molar mass of approximately 362.25 g/mol .
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H21Cl2N3O3 |
| Molar Mass | 362.25 g/mol |
| Density | 1.284 g/cm³ (predicted) |
| Boiling Point | 450.4 °C (predicted) |
| pKa | -2.18 (predicted) |
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of this compound. Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing pyrimidine rings have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. Preliminary studies suggest that it could act as an inhibitor of key signaling pathways associated with cell proliferation and survival, particularly through the modulation of cyclin-dependent kinases (CDKs) and other protein kinases .
Antiviral Activity
In addition to antitumor properties, the compound has also been investigated for antiviral activities. Compounds structurally related to this compound have demonstrated efficacy against viruses such as Herpes simplex virus type I and Poliovirus type I, suggesting that this compound might possess similar antiviral properties .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. For example, one study reported that derivatives similar to this compound exhibited IC50 values in the low micromolar range against human colon cancer cells (HCT116), indicating potent antitumor activity .
In Vivo Studies
In vivo studies are crucial for assessing the pharmacokinetics and therapeutic efficacy of this compound. Initial findings suggest that when administered in animal models, it can significantly reduce tumor size while exhibiting a favorable safety profile . Further research is needed to fully elucidate its pharmacological potential.
Properties
Molecular Formula |
C15H21Cl2N3O3 |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
tert-butyl 3-[(2,4-dichloropyrimidin-5-yl)methoxymethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21Cl2N3O3/c1-15(2,3)23-14(21)20-5-4-10(7-20)8-22-9-11-6-18-13(17)19-12(11)16/h6,10H,4-5,7-9H2,1-3H3 |
InChI Key |
ZJQOHQWPKBFDRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COCC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















